Bis(2,4,6-tribromophenyl) fumarate
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Overview
Description
Bis(2,4,6-tribromophenyl) fumarate: is a brominated flame retardant. It is an ester of fumaric acid and 2,4,6-tribromophenol. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) fumarate typically involves the esterification of fumaric acid with 2,4,6-tribromophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of phenol to produce 2,4,6-tribromophenol, which is then esterified with fumaric acid. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-tribromophenyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated compounds .
Scientific Research Applications
Chemistry: Bis(2,4,6-tribromophenyl) fumarate is used as a flame retardant in polymers and plastics. Its ability to reduce flammability makes it valuable in the production of fire-resistant materials .
Biology and Medicine: Research is ongoing to explore the potential biological effects of this compound. Studies have investigated its impact on various biological systems and its potential use in medical applications .
Industry: In addition to its use as a flame retardant, this compound is employed in the electronics industry to enhance the fire resistance of electronic components and devices .
Mechanism of Action
The mechanism by which bis(2,4,6-tribromophenyl) fumarate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of flames. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals .
Comparison with Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Comparison: Bis(2,4,6-tribromophenyl) fumarate is unique in its structure and specific applications. While other brominated flame retardants like BTBPE and DBDPE are also effective, this compound offers distinct advantages in terms of its thermal stability and compatibility with various polymers .
Properties
CAS No. |
24138-34-9 |
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Molecular Formula |
C16H6Br6O4 |
Molecular Weight |
741.6 g/mol |
IUPAC Name |
bis(2,4,6-tribromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
InChI Key |
YLJNTEPTKSJUFE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
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